molecular formula C9H8ClNO B2390684 7-chloro-4-methoxy-1H-indole CAS No. 948581-72-4

7-chloro-4-methoxy-1H-indole

Cat. No.: B2390684
CAS No.: 948581-72-4
M. Wt: 181.62
InChI Key: KXAKECTWOHCOSY-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are used in various therapeutic applications. The compound this compound is characterized by the presence of a chlorine atom at the 7th position and a methoxy group at the 4th position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-methoxy-1H-indole typically involves the halogenation and methoxylation of indole derivatives. One common method is the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by cyclization to form the indole ring . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methoxylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing byproducts and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-methoxy-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring, such as halogens, alkyl groups, or nitro groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated indole derivatives.

Scientific Research Applications

7-Chloro-4-methoxy-1H-indole has several scientific research applications:

Comparison with Similar Compounds

    7-Chloroindole: Similar in structure but lacks the methoxy group.

    4-Methoxyindole: Similar in structure but lacks the chlorine atom.

    7-Methoxyindole: Similar in structure but has a methoxy group at the 7th position instead of chlorine.

Uniqueness: 7-Chloro-4-methoxy-1H-indole is unique due to the presence of both chlorine and methoxy groups on the indole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives.

Properties

IUPAC Name

7-chloro-4-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAKECTWOHCOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-nitroanisole (6.0 g, 32.0 mmol) in tetrahydrofuran (140 mL) at −40° C. was added vinylmagnesium bromide (1M in tetrahydrofuran, 112 mL, 112.0 mmol). The mixture was stirred at −40° C. for 1.5 hours and then quenched by the addition of saturated aqueous ammonium chloride solution (150 mL). The reaction mixture was allowed to warm to room temperature and then the product extracted into ethyl acetate (×2). The combined organic layers were dried over magnesium sulphate, filtered and concentrated at reduced pressure. The product was purified by silica gel chromatography eluting with 2-15% ethyl acetate in hexane to yield the title compound (D11), (1.67 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

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